molecular formula C9H12N2O2 B15296207 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid

2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid

Cat. No.: B15296207
M. Wt: 180.20 g/mol
InChI Key: VAUVGUJIRXPAGG-UHFFFAOYSA-N
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Description

2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid (Molecular Formula: C9H12N2O2) is a versatile tetrahydroindazole derivative serving as a privileged scaffold in medicinal chemistry and organic synthesis . The compound belongs to a class of nitrogen-containing bicyclic heterocycles that are recognized for their diverse biological activities and significant potential in pharmaceutical research . Indazole derivatives, including various tetrahydro-indazoles, have been extensively studied for their anti-inflammatory properties; research on closely related analogs has demonstrated potent antiinflammatory activity in established models such as the carrageenan edema test . This specific regioisomer, with its carboxylic acid functional group at the 7-position, provides an excellent handle for further synthetic modification, enabling its use as a critical building block for developing more complex molecules . The tetrahydroindazole core structure represents a saturated analog of the aromatic indazole system, which is a key structural motif found in several marketed drugs and investigational compounds targeting a range of therapeutic areas . As a sophisticated synthetic intermediate, this compound is valuable for constructing potential enzyme inhibitors, probing biological mechanisms, and expanding structure-activity relationship (SAR) studies in drug discovery programs. The product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-7-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-11-5-6-3-2-4-7(9(12)13)8(6)10-11/h5,7H,2-4H2,1H3,(H,12,13)

InChI Key

VAUVGUJIRXPAGG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCCC(C2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with hydrazine derivatives, followed by cyclization and functionalization steps . The reaction conditions often include the use of acids or bases as catalysts and solvents like methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Isomers: Positional Variations of the Carboxylic Acid Group

The position of the carboxylic acid group on the tetrahydroindazole scaffold significantly influences physicochemical properties. For instance:

  • 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid (CAS 1557768-83-8) shares the same molecular formula (C₉H₁₂N₂O₂ ) and weight (180.21 g/mol ) as the target compound but differs in the carboxylic acid placement at position 4 . This positional isomerism may alter hydrogen-bonding capacity, solubility, and reactivity, impacting its utility in drug design or coordination chemistry.

Heterocyclic Core Modifications: Indazole vs. Indole Derivatives

Compounds with indole cores, such as 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9), exhibit distinct electronic and steric profiles compared to indazole analogs. Key differences include:

  • Core Structure : Indole lacks the pyrazole ring’s nitrogen atom, reducing aromaticity and altering dipole moments.
  • Substituents: The indole derivative features a chlorine atom at position 7, a methyl group at position 3, and a carboxylic acid at position 2. Its molecular formula is C₁₀H₈ClNO₂ (MW: 209.63 g/mol) .
  • Applications : Indole derivatives are widely explored in medicinal chemistry (e.g., as leukotriene antagonists in ), whereas indazole analogs like the target compound are less characterized in biological contexts.

Fluorinated Analogues: Electronic Effects

Fluorination often enhances metabolic stability and bioavailability. 7-Fluoroquinoline-3-carboxylic acid (C₁₀H₆FNO₂, MW: 191.16 g/mol) exemplifies this trend .

Saturated Ring Systems: Tetrahydroindole Derivatives

2-Methyl-4,5,6,7-tetrahydroindole () shares the tetrahydro-saturated ring system with the target compound but lacks both the pyrazole nitrogen and carboxylic acid group. This simplification reduces polarity and may limit applications in charge-dependent interactions (e.g., enzyme inhibition).

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Primary Use
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid Tetrahydroindazole 2-methyl, 7-carboxylic acid C₉H₁₂N₂O₂ 180.21 Not specified Research chemical
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid Tetrahydroindazole 2-methyl, 4-carboxylic acid C₉H₁₂N₂O₂ 180.21 1557768-83-8 Research chemical
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 3-methyl, 7-chloro, 2-carboxylic acid C₁₀H₈ClNO₂ 209.63 16381-48-9 R&D applications
7-Fluoroquinoline-3-carboxylic acid Quinoline 7-fluoro, 3-carboxylic acid C₁₀H₆FNO₂ 191.16 Not specified Synthetic intermediate

Table 2. Key Functional Differences

Property Target Compound 4-Carboxylic Acid Isomer 7-Chloro-3-methylindole Derivative
Aromaticity Moderate (pyrazole + cyclohexane) Moderate High (indole core)
Polarity High (carboxylic acid) High Moderate (chlorine + carboxylic acid)
Potential Bioactivity Underexplored Underexplored Likely (similar to indole-based drugs )

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
IUPAC Name 2-methyl-4,5,6,7-tetrahydroindazole-7-carboxylic acid
PubChem CID 83906436
CAS Number 1546150-51-9

Synthesis

The synthesis of this compound typically involves the condensation of phenylhydrazine with appropriate carbonyl compounds. Various synthetic routes have been explored to optimize yield and purity.

Anti-inflammatory Effects

Research indicates that indazole derivatives exhibit significant anti-inflammatory properties. In a study involving carrageenan-induced edema in rats, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated high anti-inflammatory activity. However, the 2-aryl isomers were less effective. The most active compound had an ED50 value of 3.5 mg/kg .

Anticancer Activity

Indazole derivatives have shown promise in cancer treatment. A review highlighted several indazole-containing compounds with potent inhibitory effects on various cancer cell lines. For instance, compounds with IC50 values in the low nanomolar range against HL60 and HCT116 cell lines suggest strong anticancer potential .

Antiallergic Properties

Notably, some indazole carboxylic acids have been associated with antiallergic activity. The mechanism is believed to involve stabilization of mast cells and inhibition of mediator release following antigen exposure .

Case Studies

  • Anti-inflammatory Study :
    • Objective : To evaluate the anti-inflammatory properties of indazole derivatives.
    • Method : Carrageenan edema test.
    • Findings : The study concluded that certain derivatives exhibited significant anti-inflammatory effects compared to controls.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxicity of various indazole derivatives.
    • Method : In vitro assays against multiple cancer cell lines.
    • Findings : Compounds demonstrated IC50 values ranging from single-digit nanomolar to micromolar levels against specific cancer types .

Q & A

Q. What are the standard synthetic routes for 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid?

The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, indazole derivatives are often synthesized via condensation of hydrazines with cyclic ketones or aldehydes, followed by functional group modifications. Key steps may include:

  • Cyclocondensation : Reaction of hydrazine derivatives with tetrahydroindazole precursors under acidic or basic conditions.
  • Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under basic conditions .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the indazole core, methyl group, and carboxylic acid functionality.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of carboxyl (-COOH) and N-H stretching vibrations .
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. How should researchers handle stability and storage challenges?

  • Storage : Keep in airtight containers at -20°C to prevent degradation of the carboxylic acid group.
  • Solubility : Use polar aprotic solvents (e.g., DMSO) for dissolution, as the compound may exhibit limited aqueous solubility.
  • Reactivity : Avoid prolonged exposure to strong bases or oxidizing agents to prevent decarboxylation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires:

  • Solvent Selection : Use acetic acid or ethanol for cyclization steps, balancing polarity and reaction temperature .
  • Catalysis : Explore Lewis acids (e.g., ZnCl2_2) or transition-metal catalysts to accelerate key steps.
  • Temperature Control : Gradual heating (e.g., reflux at 80–100°C) to minimize side reactions like over-oxidation .

Q. How should researchers address contradictions in spectroscopic data or unexpected by-products?

  • By-product Analysis : Use HPLC-MS to identify impurities, which may arise from incomplete cyclization or isomerization (e.g., positional isomers of the methyl group) .
  • Isomer Separation : Employ chiral chromatography if stereochemical impurities are detected .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Q. What computational strategies predict the compound’s drug-likeness and bioavailability?

  • SwissADME : Evaluate parameters like Lipinski’s Rule of Five, topological polar surface area (TPSA), and logP to assess oral bioavailability .
  • Molecular Dynamics Simulations : Study interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What methodologies are used to evaluate its pharmacological potential?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays.
  • Cellular Uptake Studies : Use radiolabeled analogs or LC-MS to quantify intracellular concentrations .
  • In Vivo Models : Test pharmacokinetics (e.g., half-life, clearance) in rodent models to validate computational predictions .

Q. How can solubility challenges in biological assays be mitigated?

  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl esters) to enhance membrane permeability, followed by hydrolysis in vivo .
  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

Q. What reaction mechanisms govern the compound’s functionalization (e.g., halogenation, esterification)?

  • Electrophilic Substitution : Halogenation at the indazole ring’s electron-rich positions (e.g., para to the carboxylic acid group) using Br2_2 in acetic acid .
  • Esterification : Acid-catalyzed (H2_2SO4_4) reaction with alcohols to form stable esters for further derivatization .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity compared to analogs?

  • Comparative SAR Studies : Replace the methyl group with halogens (e.g., Cl) to assess changes in target binding affinity. For example, 4-chloro analogs show enhanced enzyme inhibition due to increased electrophilicity .
  • Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy differences between derivatives .

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